molecular formula C44H30N4O2 B2841504 2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide CAS No. 476318-09-9

2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide

Cat. No.: B2841504
CAS No.: 476318-09-9
M. Wt: 646.75
InChI Key: TYBBZODHNPFFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 2-Phenylquinoline-4-carboxylic acid . Quinoline derivatives have been extensively studied in the development of anticancer drugs . They are known to inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .

Scientific Research Applications

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to serve as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds, including N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have shown high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).

Antitumor Activity

Phenylquinoline-8-carboxamides have been synthesized and evaluated as antitumor agents. The intercalative binding mode of these compounds is dependent on the presence and position of the phenyl ring. Isomers that intercalate DNA exhibit in vivo antitumor activity, demonstrating the potential of phenylquinoline derivatives as minimal DNA-intercalating antitumor agents with broad-spectrum activity in leukemia and solid-tumor assays (Atwell et al., 1988).

PARP-1 Inhibition for Therapeutic Applications

Quinoline-8-carboxamides have been designed and synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design. These inhibitors have therapeutic potential across a variety of conditions, with some derivatives showing significant inhibition potency (Lord et al., 2009).

Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion mitigation effects on mild steel in acidic mediums. These compounds act as effective corrosion inhibitors, with their efficiency potentially attributed to the adsorption of inhibitor molecules on the metal surface. This suggests the application of quinoline derivatives in protecting metals from corrosion (Singh et al., 2016).

Antimicrobial Activity

Synthetic efforts have led to the development of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives with notable in vitro antimicrobial activity against a broad spectrum of microorganisms, indicating the potential of quinoline derivatives in the discovery of new antimicrobial agents (Bhatt & Agrawal, 2010).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of HDACs . This has been extensively studied as a potential therapeutic target in the development of anticancer drugs .

Future Directions

The future research directions could involve further studying the compound’s potential as a HDAC inhibitor and its potential use in the development of anticancer drugs .

Properties

IUPAC Name

2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O2/c49-43(37-27-41(31-11-3-1-4-12-31)47-39-17-9-7-15-35(37)39)45-33-23-19-29(20-24-33)30-21-25-34(26-22-30)46-44(50)38-28-42(32-13-5-2-6-14-32)48-40-18-10-8-16-36(38)40/h1-28H,(H,45,49)(H,46,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBBZODHNPFFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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